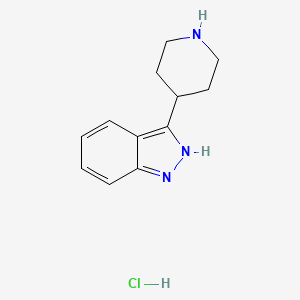

3-(Piperidin-4-yl)-1H-indazole hydrochloride

説明

科学的研究の応用

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound “3-(Piperidin-4-yl)-1H-indazole hydrochloride” can be used as a starting material or intermediate in the synthesis of various piperidine derivatives. These derivatives have shown potential in the development of new drugs, with applications ranging from antihypertensive agents to central nervous system stimulants .

Pharmacological Applications

The piperidine moiety is a common feature in many pharmacologically active compounds. “3-(Piperidin-4-yl)-1H-indazole hydrochloride” may serve as a key intermediate in the creation of novel therapeutic agents. Its structure is conducive to binding with various biological targets, which can lead to the discovery of new treatments for diseases .

Biological Activity Studies

This compound can be utilized in biological studies to explore its interaction with biological systems. Research can focus on its pharmacokinetics, metabolism, and potential as a lead compound for drug development. Its effects on different enzymes, receptors, and ion channels can be a significant area of study .

Development of Diagnostic Agents

Due to its unique structure, “3-(Piperidin-4-yl)-1H-indazole hydrochloride” could be modified to develop diagnostic agents. For instance, it could be labeled with radioactive isotopes or fluorescent tags to track biological processes or disease progression in vivo .

Chemical Biology Probes

In chemical biology, this compound can be used to design probes that help in understanding molecular mechanisms of diseases. By attaching various functional groups, researchers can study the compound’s interaction with specific proteins or DNA sequences, providing insights into cellular functions .

Antioxidant Properties Research

Compounds with a piperidine nucleus, like “3-(Piperidin-4-yl)-1H-indazole hydrochloride”, often exhibit antioxidant properties. Investigating these properties can lead to the development of new antioxidants that could protect cells from oxidative stress-related damage .

Neurotransmitter Receptor Modulation

The structural similarity of piperidine derivatives to natural neurotransmitters suggests that “3-(Piperidin-4-yl)-1H-indazole hydrochloride” could be used to modulate neurotransmitter receptors. This application has implications for treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Agrochemical Research

Lastly, piperidine derivatives have applications in agrochemical research. They can be used to develop new pesticides or herbicides. The compound’s potential activity against various pests or weeds can be explored, contributing to the creation of more effective and safer agrochemicals .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Piperidin-4-yl)-1H-indazole hydrochloride”, is an important task of modern organic chemistry .

作用機序

Target of Action

Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives are used in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. In the case of PROTACs, the compound serves as a linker, binding to both the target protein and an E3 ubiquitin ligase. This causes the target protein to be marked for degradation by the cell’s proteasome .

Biochemical Pathways

Again, this would depend on the specific targets of the compound. Piperidine derivatives used in PROTACs can affect a variety of biochemical pathways, depending on the proteins they are designed to degrade .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For instance, if the compound is a PROTAC, its action would result in the degradation of specific target proteins, potentially altering cellular functions .

特性

IUPAC Name |

3-piperidin-4-yl-2H-indazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMUBDFRZBSXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C=CC=CC3=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735240 | |

| Record name | 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1416351-79-5 | |

| Record name | 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1444477.png)

![Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1444491.png)

![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)